molecular formula C12H18ClNO2 B1389041 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride CAS No. 1189437-95-3

1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride

Cat. No.: B1389041
CAS No.: 1189437-95-3
M. Wt: 243.73 g/mol
InChI Key: KSWSRZFHTRHUAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride involves several steps. One common synthetic route includes the reaction of 2-hydroxymethylbenzaldehyde with piperidine in the presence of a reducing agent to form the intermediate 1-(2-hydroxymethylphenyl)piperidine. This intermediate is then oxidized to produce 1-(2-Hydroxymethylphenyl)piperidin-4-ol, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles like nitric acid or bromine . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[2-(hydroxymethyl)phenyl]piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c14-9-10-3-1-2-4-12(10)13-7-5-11(15)6-8-13;/h1-4,11,14-15H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWSRZFHTRHUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=CC=C2CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661724
Record name 1-[2-(Hydroxymethyl)phenyl]piperidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189437-95-3
Record name 1-[2-(Hydroxymethyl)phenyl]piperidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride
Reactant of Route 6
1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.